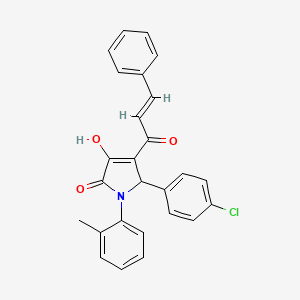![molecular formula C17H23N3O6 B5416197 N-[3-(4-morpholinyl)propyl]-2-pyridinecarboxamide 2-butenedioate](/img/structure/B5416197.png)
N-[3-(4-morpholinyl)propyl]-2-pyridinecarboxamide 2-butenedioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(4-morpholinyl)propyl]-2-pyridinecarboxamide 2-butenedioate, also known as MPB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPB is a selective agonist for the sigma-1 receptor, a protein found in the endoplasmic reticulum of cells that is involved in various cellular processes such as calcium signaling, protein folding, and lipid metabolism. In
作用機序
N-[3-(4-morpholinyl)propyl]-2-pyridinecarboxamide 2-butenedioate acts as a selective agonist for the sigma-1 receptor, which is involved in various cellular processes such as calcium signaling, protein folding, and lipid metabolism. Activation of the sigma-1 receptor by this compound has been shown to regulate calcium signaling and reduce oxidative stress in neuronal cells. This compound also modulates the activity of monoamine neurotransmitters such as serotonin and dopamine, which are involved in the regulation of mood and behavior. In addition, this compound induces apoptosis and inhibits tumor growth in various cancer cell lines by regulating the expression of pro-apoptotic and anti-apoptotic proteins.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in cells and animals. This compound regulates calcium signaling and reduces oxidative stress in neuronal cells, which may contribute to its neuroprotective effects. This compound also modulates the activity of monoamine neurotransmitters such as serotonin and dopamine, which may contribute to its antidepressant-like effects. In addition, this compound induces apoptosis and inhibits tumor growth in various cancer cell lines by regulating the expression of pro-apoptotic and anti-apoptotic proteins.
実験室実験の利点と制限
N-[3-(4-morpholinyl)propyl]-2-pyridinecarboxamide 2-butenedioate has several advantages for lab experiments, such as its high selectivity for the sigma-1 receptor and its potential therapeutic applications in various diseases. However, this compound also has some limitations, such as its low solubility in aqueous solutions and its potential toxicity at high concentrations. Therefore, careful consideration should be given to the concentration and duration of this compound treatment in lab experiments.
将来の方向性
There are several future directions for research on N-[3-(4-morpholinyl)propyl]-2-pyridinecarboxamide 2-butenedioate, such as investigating its potential therapeutic applications in other diseases such as schizophrenia and epilepsy. In addition, further studies are needed to elucidate the molecular mechanisms underlying the neuroprotective, antidepressant-like, and anticancer properties of this compound. Furthermore, the development of more potent and selective sigma-1 receptor agonists may lead to the discovery of new therapeutic agents for various diseases.
合成法
The synthesis of N-[3-(4-morpholinyl)propyl]-2-pyridinecarboxamide 2-butenedioate involves the reaction of 2-pyridinecarboxylic acid with 3-(4-morpholinyl)propylamine in the presence of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-(dimethylamino)pyridine). The resulting intermediate is then reacted with maleic acid to form the 2-butenedioate salt of this compound.
科学的研究の応用
N-[3-(4-morpholinyl)propyl]-2-pyridinecarboxamide 2-butenedioate has been studied extensively for its potential therapeutic applications in various diseases such as Alzheimer's disease, Parkinson's disease, depression, and cancer. This compound has been shown to have neuroprotective effects by regulating calcium signaling and reducing oxidative stress in neuronal cells. In addition, this compound has been found to have antidepressant-like effects in animal models by modulating the activity of monoamine neurotransmitters. This compound has also been investigated for its potential anticancer properties by inducing apoptosis and inhibiting tumor growth in various cancer cell lines.
特性
IUPAC Name |
(E)-but-2-enedioic acid;N-(3-morpholin-4-ylpropyl)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2.C4H4O4/c17-13(12-4-1-2-5-14-12)15-6-3-7-16-8-10-18-11-9-16;5-3(6)1-2-4(7)8/h1-2,4-5H,3,6-11H2,(H,15,17);1-2H,(H,5,6)(H,7,8)/b;2-1+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPYIDDSDYMLRNG-WLHGVMLRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNC(=O)C2=CC=CC=N2.C(=CC(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1CCCNC(=O)C2=CC=CC=N2.C(=C/C(=O)O)\C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 2-(5-{[5-(2-methoxy-5-nitrophenyl)-2-furyl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)propanoate](/img/structure/B5416118.png)

![4-(cyclopropylmethyl)-1-[(3-hydroxyphenyl)acetyl]-3-isopropyl-1,4-diazepan-5-one](/img/structure/B5416130.png)

![N-[2-(1-methyl-4-piperidinyl)ethyl]-4-(methylthio)benzenesulfonamide](/img/structure/B5416139.png)
![1-[5-(2-fluorophenyl)pyrazolo[1,5-a]pyrimidin-7-yl]-3-pyrrolidinol](/img/structure/B5416142.png)
![N-[(1S*,2R*)-2-(cyclohexylamino)cyclobutyl]-2-ethyl-4-methyl-1,3-oxazole-5-carboxamide](/img/structure/B5416164.png)
![3-(2-chloro-6-methoxy-3-quinolinyl)-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5416177.png)
![N-(pyridin-2-ylmethyl)-4-(3-pyrrolidin-1-ylpyrazin-2-yl)-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B5416182.png)

![2-(4-methoxyphenyl)-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5416192.png)
![3-{[(2-furylmethyl)(methyl)amino]methyl}-3-hydroxy-1-(3-phenylpropyl)piperidin-2-one](/img/structure/B5416200.png)
![(1R*,2R*,6S*,7S*)-4-(2-methoxyisonicotinoyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane](/img/structure/B5416209.png)
![5-methyl-4-{[5-(3-oxo-1,3-dihydro-2-benzofuran-5-yl)-2-furyl]methylene}-2-(2,4,6-trichlorophenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5416212.png)